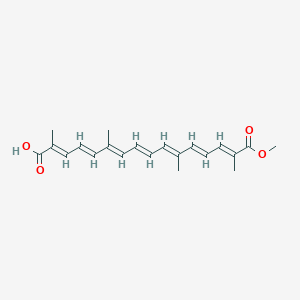

β-胡萝卜素

描述

beta-Crocetin is a natural product found in Crocus sativus with data available.

科学研究应用

以下是对β-胡萝卜素的科学研究应用的全面分析,重点介绍三个独特的应用。每个领域都设有单独的详细部分,并配有清晰的描述性标题:

肿瘤学

β-胡萝卜素已显示出作为抗癌剂的潜力。它已被研究用于癌症治疗的治疗功效,特别关注识别胡萝卜素可能参与的不同潜在作用机制。 静脉注射胡萝卜素不会导致尿液或粪便中检测到,但口服会导致主要通过粪便消除 .

神经学

在神经学领域,β-胡萝卜素已被测试用于其减轻阿尔茨海默病 (AD) 小鼠模型中的炎症和淀粉样蛋白-β (Aβ) 积累的能力。 它也显示出对稳定转染瑞典突变型 APP751 的 HeLa 细胞中细胞活力和 Aβ40 和 Aβ42 水平的影响 .

心脏病学

β-胡萝卜素在心脏病学中具有治疗应用,特别是在治疗心脏病和血脂异常方面。 在体外研究中观察到它能降低血清低密度脂蛋白 (LDL) 胆固醇浓度 .

作用机制

Target of Action

Beta-Crocetin, a natural product derived from certain plants, has been found to possess a variety of pharmacological properties, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties . It interacts with multiple targets in the body, including various enzymes and cellular pathways .

Mode of Action

Beta-Crocetin interacts with its targets through a series of biochemical reactions. For instance, it has been found to suppress the palmitate-induced activation of c-Jun NH (2)-terminal kinase (JNK) and inhibitor kappaB kinase beta (IKKbeta) by inhibiting protein kinase Ctheta (PKCtheta) phosphorylation, thereby improving insulin sensitivity in 3T3-L1 adipocytes .

Biochemical Pathways

Beta-Crocetin affects multiple biochemical pathways. For example, it has been found to modulate the PI3K/Akt, MAPK, and NF-κB pathways . These pathways play crucial roles in cell proliferation, apoptosis, angiogenesis, and inflammation, among other processes .

Pharmacokinetics

Understanding the pharmacokinetics of Beta-Crocetin is crucial for optimizing its therapeutic applications. Although poor bioavailability hinders therapeutic applications, derivatization and formulation preparation technologies have broadened the application prospects for Beta-Crocetin .

Result of Action

The interaction of Beta-Crocetin with its targets and the subsequent changes in biochemical pathways result in a variety of molecular and cellular effects. For instance, Beta-Crocetin has been found to exhibit diverse anti-tumorigenic activities, including inhibition of tumor cell proliferation, induction of apoptosis, suppression of angiogenesis, and potentiation of chemotherapy .

Action Environment

The action, efficacy, and stability of Beta-Crocetin can be influenced by various environmental factors. For example, Beta-Crocetin is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .

生化分析

Biochemical Properties

Beta-Crocetin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A critical step in crocin biosynthesis, which is a derivative of Beta-Crocetin, involves the symmetrical cleavage of zeaxanthin’s two 3-OH-β-ionone rings to yield crocetin dialdehyde . This process involves carotenoid cleavage dioxygenases (CCDs) from diverse sources .

Cellular Effects

Beta-Crocetin has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits a wide range of pharmacological effects on neurodegeneration, cardiovascular disease, cerebrovascular disease, depression, liver disease, arthritis, tumor, diabetes, etc .

Molecular Mechanism

Beta-Crocetin exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Crocetin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Beta-Crocetin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-Crocetin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels

Transport and Distribution

Beta-Crocetin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . Tissue analysis has shown that Beta-Crocetin is widely distributed in the liver and kidney .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQUKOLHQXDLV-QTNXRKSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

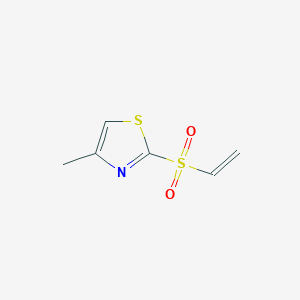

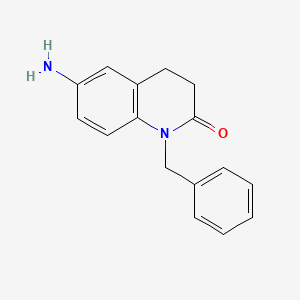

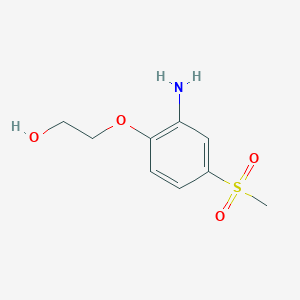

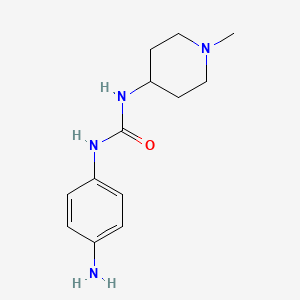

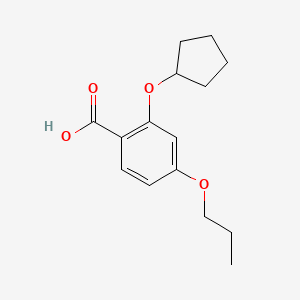

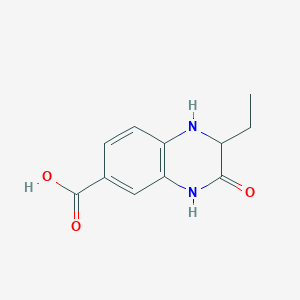

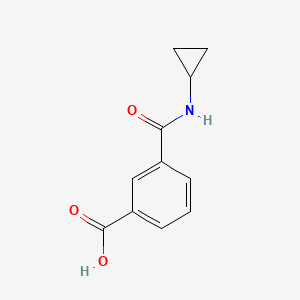

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide](/img/structure/B1517998.png)

![1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B1518000.png)

amine](/img/structure/B1518017.png)

![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)